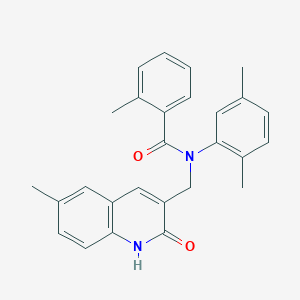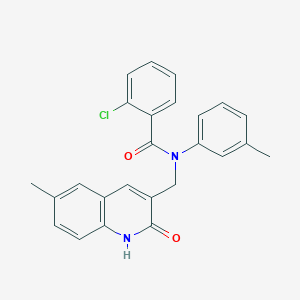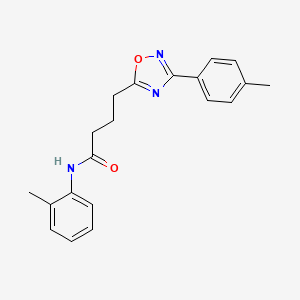
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide, also known as DIQ, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. DIQ is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide is not fully understood, but it is thought to be related to its ability to interact with proteins and enzymes in the body. This compound has been shown to bind to proteins such as albumin and hemoglobin, as well as enzymes such as acetylcholinesterase and butyrylcholinesterase. By binding to these proteins and enzymes, this compound may be able to modulate their activity and affect various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may help protect cells from damage caused by oxidative stress. This compound has also been shown to have anti-inflammatory activity, which may help reduce inflammation in the body. In addition, this compound has been shown to have neuroprotective effects, which may help protect neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide has several advantages as a candidate for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes. This compound is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, this compound may have off-target effects that could confound experimental results.
Orientations Futures
There are several future directions for research on N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets in the body. Another area of research could focus on exploring the potential therapeutic applications of this compound, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, future research could also explore the potential use of this compound as a tool for studying the function of proteins and enzymes in the body.
Méthodes De Synthèse
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide can be synthesized by reacting 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethylamine with benzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and an organic solvent such as dichloromethane. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(12-18-23(21,22)16-8-2-1-3-9-16)19-11-10-14-6-4-5-7-15(14)13-19/h1-9,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUNVSVNAIALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

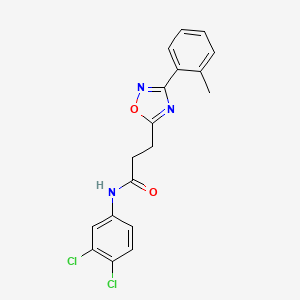
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7700342.png)
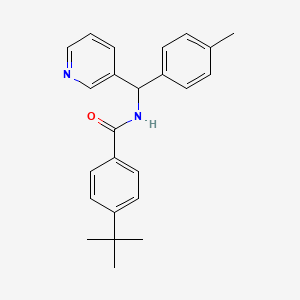
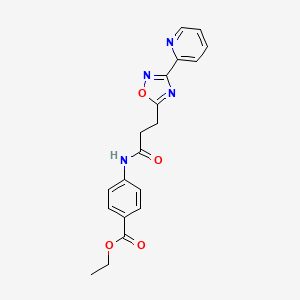
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7700372.png)
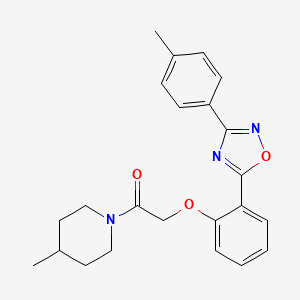

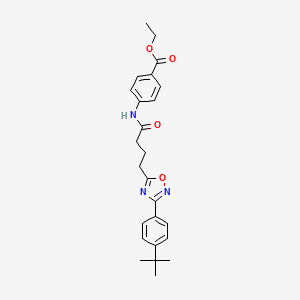

![(Z)-N'-(2-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7700410.png)
